Einecs 282-664-3
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Overview
Description
Einecs 282-664-3, also known as Dimethyl Sulfoxide, is a chemical compound with the molecular formula C2H6OS. It is a colorless liquid that is widely used as a solvent in various chemical reactions and industrial processes. Dimethyl Sulfoxide is known for its ability to penetrate biological membranes, making it valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Sulfoxide is typically synthesized through the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide as oxidizing agents. The reaction is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfide to Dimethyl Sulfoxide.
Industrial Production Methods
In industrial settings, Dimethyl Sulfoxide is produced by the oxidation of dimethyl sulfide using oxygen in the presence of a catalyst. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to Dimethyl Sulfoxide using oxygen.
Purification: The crude Dimethyl Sulfoxide is purified through distillation to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl Sulfoxide undergoes various chemical reactions, including:
Oxidation: Dimethyl Sulfoxide can be further oxidized to dimethyl sulfone.
Reduction: It can be reduced to dimethyl sulfide.
Substitution: Dimethyl Sulfoxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride and sodium methoxide are commonly used.
Major Products
Oxidation: Dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Dimethyl Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in cell culture and cryopreservation due to its ability to penetrate cell membranes.
Medicine: Used as a drug delivery agent and in the treatment of interstitial cystitis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Dimethyl Sulfoxide exerts its effects by penetrating biological membranes and altering the permeability of cells. It interacts with various molecular targets, including proteins and lipids, leading to changes in cellular function. The exact pathways involved in its mechanism of action are complex and depend on the specific application and concentration used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Sulfone: An oxidation product of Dimethyl Sulfoxide with similar solvent properties.
Dimethyl Sulfide: A reduction product of Dimethyl Sulfoxide with different chemical properties.
Uniqueness
Dimethyl Sulfoxide is unique due to its ability to penetrate biological membranes and its versatility as a solvent in various chemical reactions. Its wide range of applications in chemistry, biology, medicine, and industry sets it apart from other similar compounds.
Properties
CAS No. |
84282-18-8 |
---|---|
Molecular Formula |
C22H33N3O4S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2 |
InChI Key |
OSSMYKCPNFDDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Origin of Product |
United States |
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